N-(oxolan-2-ylmethyl)-4-phenylbenzamide
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Overview
Description
N-(oxolan-2-ylmethyl)-4-phenylbenzamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is known for its unique structure, which includes a tetrahydrofuran ring attached to a biphenyl carboxamide group. Its molecular formula is C18H19NO2, and it has a molecular weight of 281.35 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethyl)-4-phenylbenzamide typically involves the reaction between 2-furancarboxaldehyde and 4-aminobiphenylcarboxamide. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-2-ylmethyl)-4-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted biphenylcarboxamide derivatives.
Scientific Research Applications
N-(oxolan-2-ylmethyl)-4-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development targeting specific diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethyl)-4-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by the compound depend on its specific application, such as inhibiting enzyme activity in biochemical assays or targeting receptors in therapeutic contexts.
Comparison with Similar Compounds
N-(oxolan-2-ylmethyl)-4-phenylbenzamide can be compared with other similar compounds, such as:
N-(tetrahydro-2-furanylmethyl)benzamide: This compound has a similar tetrahydrofuran ring but differs in the aromatic group attached to the amide.
N-(tetrahydro-2-furanylmethyl)-2-furamide: Another related compound with a furan ring instead of a biphenyl group.
N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine: This compound features a pyrimidine ring, offering different chemical properties and applications.
The uniqueness of this compound lies in its biphenyl structure, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C18H19NO2 |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-phenylbenzamide |
InChI |
InChI=1S/C18H19NO2/c20-18(19-13-17-7-4-12-21-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,19,20) |
InChI Key |
AKJIOGCTLJTWIO-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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